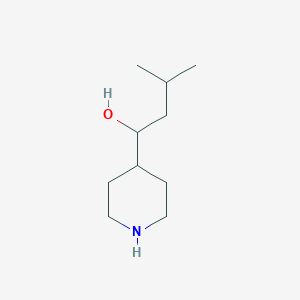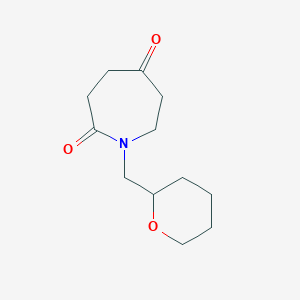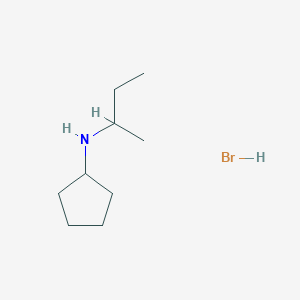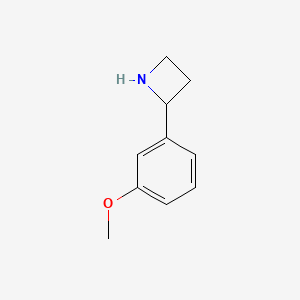![molecular formula C11H13ClN2 B1418065 [(2-メチルキノリン-4-イル)メチル]アミン塩酸塩 CAS No. 1195901-42-8](/img/structure/B1418065.png)
[(2-メチルキノリン-4-イル)メチル]アミン塩酸塩
説明
“[(2-Methylquinolin-4-yl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C11H13ClN2 . It is a derivative of quinoline, a heterocyclic aromatic compound that plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride”, has been the subject of many studies due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
The molecular structure of “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride” consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a methyl group attached to the quinoline ring .
Chemical Reactions Analysis
Quinoline and its derivatives, including “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride”, are known to undergo various chemical reactions. These reactions are often catalyzed by transition metals, mediated by metal-free ionic liquids, or facilitated by ultrasound irradiation .
科学的研究の応用
抗菌剤
キノリン系複素環誘導体は、本化合物と類似のものも含め、グラム陽性菌とグラム陰性菌に対するインビトロ抗菌活性について合成および評価が行われています . これらの誘導体は、中等度から良好な抗菌活性を示しており、新しい抗菌剤の開発において潜在的に価値があります .
抗菌剤
キノリン誘導体の合成により、有意な抗菌活性を示す化合物が得られています . このことから、[(2-メチルキノリン-4-イル)メチル]アミン塩酸塩は、新しい抗菌剤の開発に使用できる可能性があります .
抗マラリア剤
キノリンは、多くの天然物に見られ、抗マラリア剤として注目すべき活性を示します . そのため、[(2-メチルキノリン-4-イル)メチル]アミン塩酸塩は、新しい抗マラリア薬の開発に使用できる可能性があります .
抗結核剤
キノリンは、抗結核剤としても使用されてきました . このことから、[(2-メチルキノリン-4-イル)メチル]アミン塩酸塩は、新しい抗結核薬の開発に使用できる可能性があります .
抗癌剤
キノリンは、抗癌剤としての可能性を示しています . そのため、[(2-メチルキノリン-4-イル)メチル]アミン塩酸塩は、新しい抗癌薬の開発に使用できる可能性があります .
抗HIV剤
キノリンは、抗HIV剤として使用されてきました . このことから、[(2-メチルキノリン-4-イル)メチル]アミン塩酸塩は、新しい抗HIV薬の開発に使用できる可能性があります .
将来の方向性
The future directions for research on “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride” and other quinoline derivatives are likely to focus on further exploring their synthesis protocols and biological activities . This includes developing more efficient synthesis methods, investigating their mechanisms of action, and studying their potential applications in medicinal chemistry .
作用機序
The mode of action of quinoline derivatives can vary widely depending on their specific chemical structure and the functional groups they carry. Some quinoline derivatives have been found to interact with DNA or with various enzymes and receptors in the cell . The exact targets and mode of action would depend on the specific derivative and its structure.
The pharmacokinetics of quinoline derivatives, including absorption, distribution, metabolism, and excretion (ADME), would also depend on their specific chemical structure. Factors that could influence the pharmacokinetics include the compound’s solubility, its ability to cross cell membranes, and how it is metabolized by the body .
生化学分析
Biochemical Properties
[(2-Methylquinolin-4-yl)methyl]amine hydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body. The interaction with cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of drugs and other xenobiotics. Additionally, [(2-Methylquinolin-4-yl)methyl]amine hydrochloride has been found to bind to specific protein receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of [(2-Methylquinolin-4-yl)methyl]amine hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, [(2-Methylquinolin-4-yl)methyl]amine hydrochloride can activate or inhibit specific signaling pathways, leading to changes in cellular behavior and function. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of [(2-Methylquinolin-4-yl)methyl]amine hydrochloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, [(2-Methylquinolin-4-yl)methyl]amine hydrochloride can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can activate or inhibit receptors, leading to changes in downstream signaling pathways and cellular responses. These interactions can result in alterations in gene expression, enzyme activity, and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(2-Methylquinolin-4-yl)methyl]amine hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that [(2-Methylquinolin-4-yl)methyl]amine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression, enzyme activity, and cellular metabolism .
Dosage Effects in Animal Models
The effects of [(2-Methylquinolin-4-yl)methyl]amine hydrochloride vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, [(2-Methylquinolin-4-yl)methyl]amine hydrochloride can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
[(2-Methylquinolin-4-yl)methyl]amine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The metabolic flux and levels of specific metabolites can be affected by the presence of [(2-Methylquinolin-4-yl)methyl]amine hydrochloride, influencing overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of [(2-Methylquinolin-4-yl)methyl]amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as ATP-binding cassette transporters, and can bind to plasma proteins, affecting its distribution and localization within the body. The accumulation of [(2-Methylquinolin-4-yl)methyl]amine hydrochloride in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
[(2-Methylquinolin-4-yl)methyl]amine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, [(2-Methylquinolin-4-yl)methyl]amine hydrochloride can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is critical for its biological activity and therapeutic potential .
特性
IUPAC Name |
(2-methylquinolin-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;/h2-6H,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBXAJSAEQVIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




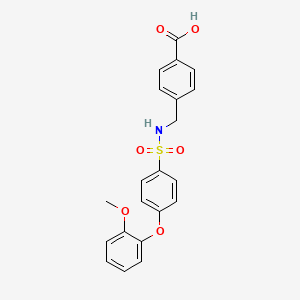
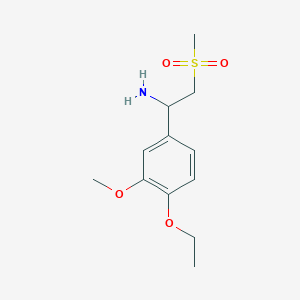



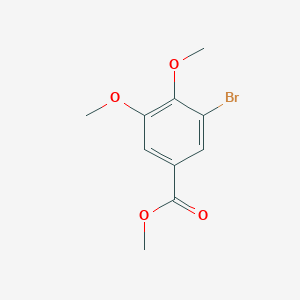
![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1417992.png)

